molecular formula C23H23O3P B14149032 Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate CAS No. 88962-98-5

Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate

Cat. No.: B14149032
CAS No.: 88962-98-5
M. Wt: 378.4 g/mol
InChI Key: ZVDAJFWNLPXCFG-UHFFFAOYSA-N
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Description

Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate is a chemical compound with the molecular formula C23H21O3P It is known for its unique structure, which includes a phosphinate group attached to a phenyl ring and a 3-oxo-1,3-diphenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate typically involves the reaction of ethyl phenylphosphinate with a suitable precursor of the 3-oxo-1,3-diphenylpropyl group. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with ethyl phenylphosphinate to form the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The phosphinate group plays a crucial role in these interactions, often mimicking the transition state of enzyme-catalyzed reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3-oxo-1,3-diphenylpropyl)phenylphosphinate is unique due to its combination of a phosphinate group with a 3-oxo-1,3-diphenylpropyl moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

88962-98-5

Molecular Formula

C23H23O3P

Molecular Weight

378.4 g/mol

IUPAC Name

3-[ethoxy(phenyl)phosphoryl]-1,3-diphenylpropan-1-one

InChI

InChI=1S/C23H23O3P/c1-2-26-27(25,21-16-10-5-11-17-21)23(20-14-8-4-9-15-20)18-22(24)19-12-6-3-7-13-19/h3-17,23H,2,18H2,1H3

InChI Key

ZVDAJFWNLPXCFG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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